Cas no 2035-79-2 (5-sulfamoylbenzene-1,3-dicarboxamide)
5-sulfamoylbenzene-1,3-dicarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-sulfamoylbenzene-1,3-dicarboxamide
- EN300-271977
- 2035-79-2
- SCHEMBL5155119
-
- MDL: MFCD11650676
- Inchi: 1S/C8H9N3O4S/c9-7(12)4-1-5(8(10)13)3-6(2-4)16(11,14)15/h1-3H,(H2,9,12)(H2,10,13)(H2,11,14,15)
- InChI Key: JBEXVBHNZSOVHK-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(N)=O)C=C(C(N)=O)C=1)(N)(=O)=O
Computed Properties
- Exact Mass: 243.03137695Da
- Monoisotopic Mass: 243.03137695Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 155Ų
5-sulfamoylbenzene-1,3-dicarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-271977-1g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 1g |
$842.0 | 2023-09-10 | ||
| Enamine | EN300-271977-5g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 5g |
$2443.0 | 2023-09-10 | ||
| Enamine | EN300-271977-10g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 10g |
$3622.0 | 2023-09-10 | ||
| Enamine | EN300-271977-0.05g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 0.05g |
$707.0 | 2023-09-10 | ||
| Enamine | EN300-271977-0.1g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 0.1g |
$741.0 | 2023-09-10 | ||
| Enamine | EN300-271977-0.25g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 0.25g |
$774.0 | 2023-09-10 | ||
| Enamine | EN300-271977-0.5g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 0.5g |
$809.0 | 2023-09-10 | ||
| Enamine | EN300-271977-1.0g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 1g |
$743.0 | 2023-06-05 | ||
| Enamine | EN300-271977-2.5g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 2.5g |
$1650.0 | 2023-09-10 | ||
| Enamine | EN300-271977-5.0g |
5-sulfamoylbenzene-1,3-dicarboxamide |
2035-79-2 | 5g |
$2152.0 | 2023-06-05 |
5-sulfamoylbenzene-1,3-dicarboxamide Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-sulfamoylbenzene-1,3-dicarboxamide
Research Brief on 5-Sulfamoylbenzene-1,3-dicarboxamide (CAS: 2035-79-2): Recent Advances and Applications in Chemical Biology and Medicine
5-Sulfamoylbenzene-1,3-dicarboxamide (CAS: 2035-79-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique sulfamoyl and dicarboxamide functional groups, has been investigated for its role in enzyme inhibition, drug design, and therapeutic development. Recent studies have explored its interactions with various biological targets, shedding light on its mechanism of action and potential clinical applications.
One of the key areas of research involving 5-sulfamoylbenzene-1,3-dicarboxamide is its inhibitory activity against carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against CA isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents targeting tumor-associated CAs.
In addition to its role in cancer research, 5-sulfamoylbenzene-1,3-dicarboxamide has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry publication (2024) reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial folate biosynthesis, a critical pathway for microbial survival. These findings suggest its potential as a scaffold for designing new antibiotics to address the growing challenge of antimicrobial resistance.
Structural optimization studies have further enhanced the therapeutic potential of 5-sulfamoylbenzene-1,3-dicarboxamide. Researchers have employed computational modeling and structure-activity relationship (SAR) analyses to modify its core structure, improving its pharmacokinetic properties and target specificity. For instance, a 2024 European Journal of Medicinal Chemistry article detailed the synthesis of analogs with enhanced blood-brain barrier permeability, opening new avenues for treating neurological disorders.
Beyond its direct therapeutic applications, 5-sulfamoylbenzene-1,3-dicarboxamide has emerged as a valuable tool in chemical biology. Its ability to selectively bind and modulate specific protein targets has made it a useful probe for studying enzyme mechanisms and cellular pathways. Recent work published in ACS Chemical Biology (2023) utilized this compound to investigate the role of CAs in pH regulation within cellular microenvironments, providing insights into tumor metabolism and potential therapeutic vulnerabilities.
As research progresses, the safety profile and formulation challenges of 5-sulfamoylbenzene-1,3-dicarboxamide are being addressed. A 2024 preclinical study in Molecular Pharmaceutics evaluated its toxicity and bioavailability, identifying optimal delivery systems to enhance its therapeutic index. These developments are crucial for advancing the compound toward clinical trials and potential commercialization.
In conclusion, recent studies on 5-sulfamoylbenzene-1,3-dicarboxamide (CAS: 2035-79-2) highlight its multifaceted potential in drug discovery and chemical biology. Its unique structural features and diverse biological activities position it as a promising candidate for developing novel therapeutics targeting cancer, infectious diseases, and neurological disorders. Continued research into its mechanism of action and structural optimization is expected to yield significant advancements in the coming years.
2035-79-2 (5-sulfamoylbenzene-1,3-dicarboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)